(3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylideneoxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylenetetrahydrofuran-3-ol is a complex organic compound that features a purine base attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylenetetrahydrofuran-3-ol typically involves multi-step organic reactions. One common method involves the condensation of a purine derivative with a tetrahydrofuran precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. Purification steps such as crystallization and chromatography are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylenetetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine derivatives.
Scientific Research Applications
(3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylenetetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and nucleic acid chemistry.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which (3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylenetetrahydrofuran-3-ol exerts its effects involves interactions with various molecular targets. The purine base can interact with nucleic acids and proteins, influencing biological processes. The tetrahydrofuran ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl-5-t)methyl tetrahydrogen triphosphate
Uniqueness
(3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylenetetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
59676-20-9 |
---|---|
Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
(3S,5R)-5-(6-aminopurin-9-yl)-2-methylideneoxolan-3-ol |
InChI |
InChI=1S/C10H11N5O2/c1-5-6(16)2-7(17-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-4,6-7,16H,1-2H2,(H2,11,12,13)/t6-,7+/m0/s1 |
InChI Key |
RJDZRXKTDFKEEF-NKWVEPMBSA-N |
Isomeric SMILES |
C=C1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O |
Canonical SMILES |
C=C1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.